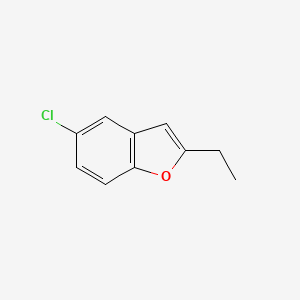

5-Chloro-2-ethylbenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSTZTXWHQYVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482251 | |

| Record name | 5-Chloro-2-ethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-59-1 | |

| Record name | 5-Chloro-2-ethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Ethylbenzofuran and Analogous Benzofuran Derivatives

Strategies for Introducing Halogenation at the C5 Position

The introduction of a chlorine atom at the C5 position of the benzofuran ring is a critical step in the synthesis of 5-Chloro-2-ethylbenzofuran. This can be achieved either by direct halogenation of the aromatic ring or by using a pre-halogenated starting material.

Directed Halogenation Techniques for Aromatic Rings

Directing groups can be utilized to achieve regioselective halogenation of the benzofuran ring system. cdnsciencepub.com The benzofuran nucleus is a π-excessive aromatic heterocycle, making it susceptible to electrophilic substitution reactions. tandfonline.comnumberanalytics.com The position of halogenation is influenced by the existing substituents on the ring. For instance, in the synthesis of certain halogenated benzofuran derivatives, electrophilic substitution reactions are a common method.

Halogenation of Precursor Molecules

An alternative and often more controlled approach involves the use of a precursor molecule that already contains the desired halogen at the C5 position. A common starting material for this strategy is 5-chlorosalicylaldehyde (B124248). chemicalbook.comgoogle.com This commercially available compound provides a reliable way to ensure the chlorine atom is correctly positioned from the outset of the synthesis. The synthesis of 5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide, for example, starts with 5-chlorobenzofuran. Similarly, the synthesis of 5-chloro-2-cinnamoyl-3-methylbenzofurans begins with 5-chloro-3-methylbenzofuran. researchgate.net

The synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl-one utilizes 5-chlorosalicylaldehyde, which is prepared by introducing purified chlorine into salicylaldehyde. google.com This pre-halogenated precursor then undergoes cyclization to form the final benzofuran derivative.

| Precursor Molecule | Synthetic Target | Reference |

| 5-Chlorosalicylaldehyde | 5-Chloro-2-benzofuranyl-p-chlorophenyl-one | google.com |

| 5-Chlorobenzofuran | 5-Chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide | |

| 5-Chloro-3-methylbenzofuran | 5-Chloro-2-cinnamoyl-3-methylbenzofurans | researchgate.net |

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers a variety of advanced and catalytic methods for the construction of the benzofuran ring system, which can be adapted for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of benzofurans. mdpi.comresearchgate.net These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single, efficient step.

Palladium-catalyzed reactions are central to many modern benzofuran syntheses. rsc.orgbohrium.comnih.gov The Heck reaction, for example, can be used to form the benzofuran ring through an intramolecular cyclization. libretexts.orgresearchgate.net This reaction involves the coupling of an aryl halide with an alkene, followed by cyclization.

More recently, C-H activation has emerged as a highly atom-economical strategy. nih.govpkusz.edu.cnsigmaaldrich.com Palladium-catalyzed C-H activation allows for the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. dmaiti.com In the context of benzofuran synthesis, intramolecular C-H activation of a suitably substituted phenol (B47542) derivative can lead to the formation of the furan (B31954) ring. umanitoba.ca For example, prolonged exposure of certain C1-functionalized materials to palladium has been shown to promote intramolecular C-H activation, resulting in the formation of 2-substituted benzofurans. umanitoba.ca This approach offers a direct route to the benzofuran core, which can then be further functionalized to yield the desired 5-chloro-2-ethyl derivative.

| Catalytic Approach | Key Transformation | Catalyst System | Reference |

| Heck-type Cyclization | Intramolecular coupling of aryl halide and alkene | Pd(OAc)2 / PPh3 | libretexts.org |

| C-H Activation | Intramolecular cyclization via C-H bond functionalization | Palladium catalyst | umanitoba.ca |

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a valuable alternative for constructing the benzofuran nucleus, often providing unique reactivity compared to palladium or copper. acs.org Nickel-catalyzed methods have been developed for the intramolecular nucleophilic addition of aryl halides to ketones, yielding benzofuran derivatives in moderate to good yields. organic-chemistry.orgthieme-connect.com These reactions can tolerate various electron-donating and electron-withdrawing groups. organic-chemistry.org The mechanism is believed to involve the in-situ generation of a Ni(0) species, which undergoes oxidative addition to the aryl halide, followed by intramolecular cyclization. organic-chemistry.org

Furthermore, nickel catalysts have proven effective in the cross-coupling of 2-fluorobenzofurans with arylboronic acids via the activation of the strong aromatic C–F bond. beilstein-journals.org This reaction proceeds under mild conditions and allows for the synthesis of a range of 2-arylbenzofurans. beilstein-journals.org The strategy facilitates orthogonal coupling, where a C-Br bond can be selectively functionalized using a palladium catalyst, leaving the C-F bond intact for a subsequent nickel-catalyzed arylation. beilstein-journals.org Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using molecular oxygen as the oxidant, also provides a direct route to 3-aryl benzofurans. rsc.org

Table 3: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Substrate | Reagent/Catalyst System | Product Type | Yield | Reference |

| Aryl Halides with Aryl Ketones | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-Phenanthroline, Zn | Benzofuran derivatives | Moderate to Good | organic-chemistry.orgthieme-connect.com |

| 2-Fluorobenzofurans | Arylboronic acids, Ni(cod)₂, PCy₃, K₂CO₃ | 2-Arylbenzofurans | Up to quantitative | beilstein-journals.org |

| ortho-Alkenyl phenols | Ni Catalyst, O₂ (oxidant) | 3-Aryl benzofurans | Good to Excellent | rsc.org |

Oxidative Annulation and Cascade Reactions

Oxidative annulation and cascade reactions offer efficient pathways to benzofurans by forming multiple bonds in a single operational sequence. These methods often rely on the oxidation of intermediates to drive the cyclization and aromatization steps.

A copper-mediated oxidative annulation of phenols with unactivated internal alkynes has been reported as the first of its kind. rsc.org Mechanistic studies suggest a novel pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Similarly, a silver-catalyzed cascade reaction involving Michael addition and annulation has been used to synthesize 4-substituted benzofurans from 4-alkyl-2-ynylphenols and indoles. rsc.org This process is initiated by a hypervalent iodine-induced oxidative dearomatization. rsc.org

Cascade reactions can also be catalyst-free. For instance, various benzofuran derivatives can be synthesized through a reaction between nitroepoxides and salicylaldehydes in the presence of a base like K₂CO₃. researchgate.net Another approach involves a three-component reaction of aryne, DMF, and isonitrile to produce conjugated enamidines, which then undergo a Brønsted acid-catalyzed cascade skeletal rearrangement to form benzofuran-3-oxoacetates. dntb.gov.ua

Catalyst-Free and Visible-Light-Mediated Syntheses

In the pursuit of greener and more sustainable chemical processes, catalyst-free and visible-light-mediated reactions have gained significant attention. researchgate.net These methods can often be performed under mild conditions, reducing waste and avoiding the use of potentially toxic and expensive metal catalysts. researchgate.netacs.org

Visible-light-promoted organic reactions can proceed without a photocatalyst through the formation of an electron donor-acceptor (EDA) complex between an electron-rich and an electron-deficient substrate. researchgate.net Irradiation of this complex can initiate a single-electron transfer (SET) pathway, generating radical intermediates that drive the reaction. researchgate.netacs.org This approach has been applied to the synthesis of benzofuran heterocycles. For example, a visible-light-induced tandem cyclization of 1,6-enynes with disulfides has been developed to produce functionalized benzofurans in high yields. acs.orgnih.gov

Completely catalyst-free methods have also been established. The reaction of substituted salicylaldehydes with various nitro epoxides in the presence of potassium carbonate and DMF provides substituted benzofuran derivatives in good yields. acs.org This reaction proceeds via a cascade mechanism. researchgate.net

Substituent Migration Methodologies

A novel and unusual method for synthesizing highly substituted benzofurans involves substituent migration. researchgate.netrsc.org This strategy allows for the creation of complex benzofuran structures that are otherwise difficult to access. quantumzeitgeist.comtus.ac.jp

The reaction typically occurs between a 2,6-disubstituted phenol and an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA). rsc.org The process is initiated by the formation of a positively charged intermediate, which triggers a charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. researchgate.nettus.ac.jp This rearrangement enables an ortho functional group on the phenol ring to migrate to an adjacent position, leading to the formation of the benzofuran ring. tus.ac.jp This methodology has been shown to be versatile, allowing for the synthesis of a wide variety of multi-aryl-substituted and even fully substituted benzofurans. rsc.orgrsc.org The accessibility of diverse alkynyl sulfoxides further broadens the scope of this synthetic route. rsc.org

Iron-Mediated Cyclization and Halogenation

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. nih.gov One-pot processes using iron catalysts have been developed for the synthesis of benzo[b]furans from simple 1-aryl- or 1-alkylketones. nih.govacs.org

This strategy typically involves a regioselective iron(III)-catalyzed halogenation of the electron-rich aryl ring of the ketone, followed by an intramolecular C–O bond formation (O-arylation) to close the furan ring. nih.govresearchgate.net Interestingly, it has been discovered that trace amounts of copper impurities (at parts-per-million levels) present in commercial grades of iron(III) chloride can be sufficient to catalyze the cyclization step. researchgate.net However, it has also been demonstrated that an ultrapure iron(III) salt, containing no copper, can catalyze both the halogenation and the cyclization, confirming iron's intrinsic catalytic activity for the entire one-pot process. nih.govresearchgate.net This method has been successfully applied to the synthesis of several natural products, including moracin F and caleprunin B. acs.org

Table 4: Iron-Mediated One-Pot Benzofuran Synthesis

| Substrate | Catalyst System | Process | Product Yield (4a) | Reference |

| 1-Arylketone (3a) | FeCl₃ (97% purity) | Iodination & Cyclization | 48% | nih.govresearchgate.net |

| 1-Arylketone (3a) | FeCl₃ (99.9% purity) | Iodination & Cyclization | 60% (at 5 mol%) | nih.govresearchgate.net |

| 1-Arylketone (3a) | Fe(NO₃)₃·9H₂O (99.999% purity) | Iodination & Cyclization | 55% | nih.govresearchgate.net |

| 1-Arylketone (3a) | Fe(OTf)₃, then CuI/DMEDA | Iodination, then separate cyclization | 59% | researchgate.net |

[4+1] Cycloaddition Reactions

The [4+1] cycloaddition reaction represents a powerful and convergent strategy for the synthesis of the benzofuran scaffold. This method involves the reaction of a four-atom component with a one-atom component to construct the five-membered furan ring fused to a benzene (B151609) ring. A prominent approach within this category is the reaction of ortho-quinone methides (o-QMs) or their precursors with various C1 synthons. acs.orgacs.orgacs.org These reactions offer an attractive alternative to traditional methods, often proceeding under mild conditions with high efficiency and accommodating a diverse range of substituents. nih.govresearchgate.net

Ortho-quinone methides, which can be generated in situ from precursors like o-hydroxybenzhydryl alcohols, serve as the four-atom component. nih.gov Their unique electronic nature makes them highly reactive partners in cycloaddition reactions, providing a robust pathway to oxygen-containing heterocycles. acs.orgacs.org Various C1 synthons, including isocyanides, terminal alkynes, ylides, and carbenes, have been successfully employed in [4+1] cycloadditions with o-QMs to afford a variety of substituted benzofurans. acs.orgacs.org

One effective method for the synthesis of 2-aminobenzofuran derivatives, which are structurally analogous to this compound, is the Lewis acid-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.govthieme-connect.com Scandium triflate (Sc(OTf)₃) has been identified as an efficient catalyst for this transformation, promoting the reaction under mild conditions. nih.gov

The reaction typically proceeds by the in situ formation of the o-QM from an o-hydroxybenzhydryl alcohol. The Lewis acid facilitates this dehydration step and also activates the o-QM towards nucleophilic attack by the isocyanide. thieme-connect.com The subsequent cyclization and tautomerization afford the 2-aminobenzofuran product. This methodology demonstrates good tolerance for a variety of substituents on both the phenol and isocyanide components. nih.gov For instance, phenols bearing either electron-donating or electron-withdrawing groups react efficiently, providing the corresponding benzofurans in good yields. nih.gov

| Entry | R¹ Substituent on Phenol | R² Substituent on Isocyanide | Catalyst | Yield (%) |

| 1 | H | p-nitrophenyl | Sc(OTf)₃ | 87 |

| 2 | 5-Me | p-nitrophenyl | Sc(OTf)₃ | 84 |

| 3 | 5-Cl | p-nitrophenyl | Sc(OTf)₃ | 81 |

| 4 | 4-OMe | p-nitrophenyl | Sc(OTf)₃ | 78 |

| 5 | 4-F | p-nitrophenyl | Sc(OTf)₃ | 70 |

| This table presents a selection of results for the Sc(OTf)₃-catalyzed [4+1] cycloaddition of o-hydroxybenzhydryl alcohols and p-nitrophenyl isocyanide, demonstrating the effect of substituents on the phenol ring on the reaction yield. The data is based on analogous reactions reported in the literature. nih.gov |

A versatile approach to 2,3-disubstituted benzofurans involves the copper(I)-catalyzed [4+1] cycloaddition of o-QMs with terminal alkynes. acs.orgacs.org This method is notable for its operational simplicity and broad substrate scope, accommodating both stable and in situ generated o-QMs. acs.orgacs.org The reaction is typically carried out in the presence of a copper(I) salt, such as CuI, and a base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

In this process, the terminal alkyne effectively functions as a one-carbon synthon. The proposed mechanism involves the formation of a copper(I) alkynyl species, which then reacts with the o-QM. acs.org This is followed by an intramolecular cyclization to construct the benzofuran ring. The reaction tolerates a wide array of functional groups on both the alkyne and the o-QM, including those with different electronic properties. acs.orgacs.org This makes it a highly adaptable method for the synthesis of diversely substituted benzofurans. For the synthesis of a compound like this compound, one could envision the reaction of an appropriately substituted o-QM with propyne.

| Entry | Substituent on o-QM | Terminal Alkyne | Catalyst | Base | Yield (%) |

| 1 | H | Ethynylbenzene | CuI | DBU | 91 |

| 2 | H | 4-Methylethynylbenzene | CuI | DBU | 85 |

| 3 | H | 4-Fluoroethynylbenzene | CuI | DBU | 82 |

| 4 | 4-MeO | Ethynylbenzene | CuI | DBU | 88 |

| 5 | 4-Cl | Ethynylbenzene | CuI | DBU | 79 |

| This table summarizes the results for the Cu(I)-catalyzed [4+1] cycloaddition of o-quinone methides and various terminal alkynes, highlighting the broad applicability of this method. The data is based on analogous reactions from the scientific literature. acs.orgacs.org |

Reaction Mechanisms and Mechanistic Investigations of 5 Chloro 2 Ethylbenzofuran and Its Transformations

Detailed Mechanistic Pathways of Key Synthetic Reactions

The formation of the benzofuran (B130515) ring and the introduction of its substituents, such as the chloro and ethyl groups, can be achieved through several mechanistic routes. These pathways often involve intricate cyclization events, metal-catalyzed processes, and specific halogenation strategies.

The construction of the furan (B31954) ring fused to the benzene (B151609) core is a critical step in the synthesis of benzofurans. The regioselectivity of this intramolecular cyclization is often governed by Baldwin's rules, which predict the favorability of different ring-closing reactions. For acetylenic substrates, which are common precursors, the key cyclization modes are exo-dig and endo-dig.

5-Exo-Dig Cyclization : This is generally the favored pathway for the formation of five-membered rings from terminal acetylenes. The attacking nucleophile (typically an oxygen atom from a phenol (B47542) group) adds to the external carbon of the alkyne. This pathway allows for an optimal trajectory of the nucleophile approaching the triple bond. ic.ac.uk Many syntheses of 2-substituted benzofurans proceed through a 5-exo-dig mechanism.

5-Endo-Dig Cyclization : While considered kinetically disfavored by the original Baldwin's rules, 5-endo-dig cyclizations have been utilized in the synthesis of various five-membered heterocycles. nih.gov This pathway involves the nucleophile attacking the internal carbon of the alkyne. Certain reaction conditions, such as the use of specific catalysts or the electronic properties of the substrate, can promote this less common cyclization route. ic.ac.ukacs.org For instance, visible-light-promoted, metal-free cyclization of 1,6-enynes can proceed via a radical-mediated 5-exo-dig pathway to afford benzofuran derivatives. acs.org

In some cases, what appears to be a 6-endo-dig cyclization is, in fact, the result of an initial, rapid 5-exo-dig cyclization followed by an acid-catalyzed rearrangement. ic.ac.uk This highlights the importance of detailed mechanistic investigation to correctly identify the operative pathway.

| Cyclization Type | Attacking Position on Alkyne | General Favorability (Baldwin's Rules) | Resulting Ring System |

| 5-Exo-Dig | External Carbon | Favored | 5-Membered Ring |

| 5-Endo-Dig | Internal Carbon | Disfavored | 5-Membered Ring |

This table summarizes the general principles of cyclization regioselectivity in benzofuran synthesis.

Transition metals, particularly palladium, copper, nickel, and rhodium, are extensively used to catalyze the synthesis of benzofurans, offering high efficiency and control. acs.orgnih.gov These reactions typically proceed through a catalytic cycle involving several key steps:

Oxidative Addition : The cycle often begins with the oxidative addition of an aryl halide (e.g., a substituted o-halophenol) to a low-valent metal center (e.g., Pd(0)). This step involves the metal inserting itself into the carbon-halogen bond, increasing its oxidation state (e.g., to Pd(II)). acs.orgrsc.org

Coupling/Insertion : Following oxidative addition, a coupling reaction occurs. In Sonogashira coupling, a copper co-catalyst facilitates the formation of a cuprous acetylide intermediate, which then couples with the palladium complex. jocpr.comrsc.org In other cases, an alkyne may directly insert into the metal-carbon bond (carbopalladation). acs.org

Transmetalation : In reactions like the Suzuki or Stille coupling, an organometallic reagent transfers its organic group to the palladium center. nih.gov

Reductive Elimination : This is the final step, where a new carbon-carbon or carbon-oxygen bond is formed, and the desired product is released from the metal center. The metal catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle. acs.orgrsc.org

For example, a common palladium-catalyzed synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes involves a Sonogashira coupling followed by intramolecular cyclization. rsc.org The palladium catalyst facilitates the C-C bond formation, and a co-catalyst like copper(I) iodide is often crucial for the reaction to proceed. nih.govjocpr.com

The introduction of the chlorine atom at the 5-position of the benzofuran ring is typically achieved through electrophilic aromatic substitution. The mechanism can be either polar (ionic) or, under certain conditions, involve radical intermediates.

Polar (Electrophilic) Mechanism : This is the more common pathway for the halogenation of aromatic systems like benzofuran. The reaction involves an electrophilic halogen species (e.g., Cl⁺) attacking the electron-rich benzene ring. byjus.com The benzofuran ring system directs electrophilic substitution primarily to the 2- and 3-positions of the furan ring. slideshare.net However, to achieve substitution on the benzene ring (e.g., at C-5), direct halogenation of the benzofuran core can be complex. Often, the strategy involves using a starting material that already contains the chloro substituent, or by carefully controlling reaction conditions. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. byjus.com Investigations into the bromination and chlorination of benzofurans have shown the formation of an adduct between the halogen and the heteroaromatic compound, which then decomposes to yield the ring-halogenated product. rsc.org

Radical Mechanism : While less common for aromatic halogenation, radical pathways can be initiated by UV light or radical initiators. libretexts.org This mechanism involves three stages: initiation (formation of halogen radicals), propagation (a chain reaction where a hydrogen atom is abstracted from the ring, followed by reaction with a halogen molecule), and termination (combination of radicals). libretexts.org This method is generally less selective for aromatic compounds compared to the polar mechanism.

The identification of intermediates is key to understanding catalytic cycles. In metal-mediated benzofuran synthesis, several types of intermediates have been proposed and, in some cases, observed:

Metal-Acetylide Complexes : In copper-catalyzed or co-catalyzed reactions, copper acetylide species are common intermediates formed by the reaction of a terminal alkyne with a copper salt. acs.orgjocpr.com

Organopalladium Intermediates : In palladium-catalyzed cycles, various Pd(II) intermediates are formed after oxidative addition. These include species where the aryl group and the alkyne are both coordinated to the palladium center before the final reductive elimination step. acs.orgrsc.org

Oxonium Ions : In acid-catalyzed cyclizations of acetals, an oxonium ion is a key intermediate formed after the initial protonation and loss of an alcohol molecule. This electrophilic species then undergoes intramolecular attack by the phenyl ring. wuxiapptec.com

Iminium Ions : In certain multicomponent reactions catalyzed by copper, the reaction between an aldehyde and an amine can form an iminium ion intermediate, which is then attacked by a copper acetylide. nih.gov

These intermediates are typically transient and highly reactive, making their isolation and characterization challenging. Their existence is often inferred from kinetic data, computational studies, and the final product distribution.

Influence of Electronic and Steric Factors on Reaction Selectivity and Pathway

The outcome of reactions leading to and involving 5-Chloro-2-ethylbenzofuran is highly dependent on the electronic properties and steric bulk of the reactants and intermediates.

Electronic Effects : The distribution of electrons in the reactants significantly influences regioselectivity. For instance, in electrophilic halogenation, the electron-donating nature of the furan oxygen activates the benzofuran system, but the precise location of substitution is governed by the relative stability of the intermediate carbocations. pixel-online.net In cyclization reactions, the presence of electron-withdrawing groups on the aromatic ring can influence the preferred reaction pathway. ic.ac.uk For example, an electron-withdrawing group in the ortho-position has been shown to be crucial for promoting an apparent 6-endo cyclization, which proceeds through a 5-exo intermediate. ic.ac.uk

Steric Effects : The size of substituents near the reaction center can hinder or block certain reaction pathways, a phenomenon known as steric hindrance. In the synthesis of substituted benzofurans, bulky groups on the alkyne or the phenol can affect the rate and success of the cyclization step. researchgate.net Steric factors can also influence the regioselectivity of substitution on the benzofuran ring system.

| Factor | Influence on Reaction | Example |

| Electronic | Governs regioselectivity and reaction rate. | Electron-withdrawing groups on the phenyl ring can alter the preferred cyclization pathway. ic.ac.uk |

| Steric | Affects accessibility of the reaction center. | Bulky substituents can hinder the approach of reagents, influencing product distribution. researchgate.net |

This table illustrates the impact of electronic and steric factors on benzofuran synthesis.

Kinetic Studies and Reaction Profile Elucidation

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders and the validation of proposed mechanisms. For benzofuran synthesis, such studies can help distinguish between different potential pathways.

Elucidating the reaction profile involves mapping the energy changes that occur as reactants are converted into products. This includes identifying transition states and intermediates and determining their relative energies. Computational chemistry is a powerful tool for this purpose. For example, density functional theory (DFT) calculations can be used to model the reaction pathway for acid-catalyzed cyclizations, determining the activation energies for different potential ring-closure sites. wuxiapptec.com Such studies have shown that a difference of less than 1 kcal/mol in activation energy can significantly change the ratio of regioisomeric products, consistent with experimental observations. wuxiapptec.com Detailed mechanistic and kinetic studies have also been reported for gold-catalyzed oxyboration reactions used in the formation of borylated benzofurans. nih.gov

Derivatization Strategies and Synthetic Utility of 5 Chloro 2 Ethylbenzofuran

Functionalization at Furan (B31954) Ring Positions (C2 and C3)

The furan moiety of the benzofuran (B130515) system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The substitution pattern of 5-Chloro-2-ethylbenzofuran, with an alkyl group at the C2 position, plays a significant role in directing subsequent functionalization.

Electrophilic substitution on the unsubstituted benzo[b]furan core predominantly occurs at the C2 position due to the higher stability of the resulting carbocation intermediate. uoanbar.edu.iq However, in this compound, the C2 position is already occupied by an ethyl group. The ethyl group is an electron-donating group, which further activates the furan ring towards electrophilic attack. Consequently, electrophilic substitution is expected to be directed to the C3 position. A common electrophilic substitution reaction for benzofurans is the Vilsmeier-Haack formylation, which introduces a formyl group, typically at the C2 position, but can be directed to C3 in 2-substituted analogs. uoanbar.edu.iq

Nucleophilic substitution on the electron-rich furan ring is generally challenging. uoanbar.edu.iq Such reactions are more feasible when the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. uoanbar.edu.iq Therefore, direct nucleophilic displacement of groups on the furan ring of this specific compound is not a commonly utilized synthetic strategy.

Table 1: Regioselectivity of Electrophilic Substitution on the Benzofuran Ring

| Position | Reactivity in Unsubstituted Benzofuran | Expected Reactivity in this compound | Rationale |

| C2 | Most reactive | Blocked | Position is substituted with an ethyl group. |

| C3 | Less reactive | Most probable site of attack | Activated by the C2-ethyl group. |

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for derivatizing heteroaromatic compounds. For 2-substituted benzofurans, C-H activation and subsequent arylation or alkylation can often be directed to the C3 position. These reactions, typically employing palladium or rhodium catalysts, provide a direct method for forming carbon-carbon bonds without the need for pre-functionalized starting materials like halides or organometallics. While specific studies on this compound are not prevalent, research on analogous 2-substituted benzofurans demonstrates the feasibility of introducing aryl, alkyl, and other functional groups at the C3 position through these advanced methodologies.

Carboxylation introduces a carboxylic acid group, a versatile functional handle for further synthesis. The most common route to benzofuran-2-carboxylic acids involves the cyclization of substituted salicylaldehydes with α-haloesters, such as ethyl bromoacetate (B1195939), followed by hydrolysis. researchgate.netchemicalbook.com For instance, 5-chlorosalicylaldehyde (B124248) can be reacted with ethyl bromoacetate to form ethyl 5-chlorobenzofuran-2-carboxylate. chemicalbook.com Since the C2 position in this compound is already substituted, carboxylation at this site is not a direct option. Alternative strategies, potentially involving lithiation at the C3 position followed by quenching with carbon dioxide, could be explored for C3 carboxylation, although this would depend on the regioselectivity of the deprotonation step.

Functionalization at Benzene (B151609) Ring Positions

The benzene ring of this compound offers distinct opportunities for chemical modification, primarily centered around the C5-chloro substituent.

The C5-chloro substituent is an excellent "handle" for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. By selecting the appropriate coupling partner and catalyst system, a vast range of substituents can be introduced at the C5 position, significantly diversifying the molecular structure.

Key cross-coupling reactions applicable to the C5-chloro position include:

Suzuki Coupling: Reaction with a boronic acid or ester to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, typically yielding a styrenyl-type substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Stille Coupling: Reaction with an organostannane reagent to form C-C bonds.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, introducing amino functionalities.

These reactions allow for the modular construction of complex molecules, making this compound a valuable intermediate for building a library of C5-functionalized derivatives.

Table 2: Potential Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Substituent Introduced |

| Suzuki | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl, Vinyl |

| Heck | Alkene | C-C | Pd(OAc)₂ | Alkenyl (e.g., Styrenyl) |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, BINAP | Amino, Amido |

Transformations of the Ethyl Side Chain

The ethyl group at the C-2 position of the benzofuran ring is a key site for chemical manipulation. Its benzylic position—being adjacent to the aromatic furan ring—imparts unique reactivity, allowing for specific oxidation and reduction reactions. These transformations yield a variety of derivatives with modified electronic and steric properties.

The benzylic carbon of the ethyl side chain in this compound is susceptible to oxidation by strong oxidizing agents. libretexts.org This reaction typically converts the alkyl group into a carboxylic acid, although milder conditions can yield intermediate ketones or alcohols. libretexts.orgnih.govnih.gov The mechanism often involves the initial abstraction of a benzylic hydrogen, which is facilitated by the stability of the resulting radical intermediate due to resonance with the benzofuran ring system. libretexts.org

Common oxidation products include:

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one: Oxidation using reagents like chromium trioxide or potassium permanganate (B83412) can convert the ethyl group to an acetyl group. This ketone is a valuable intermediate for further reactions, such as aldol (B89426) condensations or the Willgerodt–Kindler reaction to form thioamides. nih.gov

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol: Milder oxidation or the reduction of the corresponding ketone can produce the secondary alcohol. nih.gov These chiral alcohols are significant building blocks in asymmetric synthesis. nih.gov

5-Chloro-1-benzofuran-2-carboxylic acid: Vigorous oxidation leads to the formation of the corresponding carboxylic acid. This derivative can be used in esterification or amidation reactions to introduce further diversity.

Table 1: Potential Oxygenated Derivatives via Side Chain Oxidation

| Starting Material | Reagent Example | Potential Product | Product Class |

|---|---|---|---|

| This compound | KMnO₄ / H₂CrO₄ | 5-Chloro-1-benzofuran-2-carboxylic acid | Carboxylic Acid |

| This compound | Pyridinium chlorochromate (PCC) | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | Ketone |

| 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | Sodium borohydride (B1222165) (NaBH₄) | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol | Alcohol |

Reduction Reactions to Saturated Forms

The furan ring of the benzofuran scaffold can be selectively reduced to its saturated form, 2,3-dihydrobenzofuran (B1216630), also known as a coumaran. This transformation alters the planarity and electronic properties of the heterocyclic system, converting the aromatic furan portion into a cyclic ether.

The reduction of this compound to 5-Chloro-2-ethyl-2,3-dihydrobenzofuran can be achieved through catalytic hydrogenation. This reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reaction saturates the C2-C3 double bond of the furan ring without affecting the benzene ring or the chloro substituent under controlled conditions. The resulting 2,3-dihydrobenzofuran derivatives are important structural motifs in various biologically active compounds. nih.gov

Table 2: Side Chain Reduction Products

| Starting Material | Reagent Example | Product | Key Structural Change |

|---|---|---|---|

| This compound | H₂ / Pd/C | 5-Chloro-2-ethyl-2,3-dihydrobenzofuran | Saturation of the furan ring |

This compound as a Versatile Synthetic Intermediate

With its multiple reactive sites, this compound serves as a highly adaptable intermediate in organic synthesis. Its structural features allow it to be a starting point for complex molecules, a core scaffold for novel heterocyclic systems, and a foundational element for creating large compound libraries.

This compound is a valuable building block in multistep synthetic pathways. The benzofuran core is a common feature in many natural products and pharmacologically active molecules. researchgate.net Chemists can leverage the reactivity of the chloro group (e.g., in cross-coupling reactions), the ethyl side chain (via oxidation as described above), and the C-3 position of the furan ring (e.g., via electrophilic substitution) to construct more elaborate molecular architectures. For example, functionalization at the C-3 position followed by cyclization is a common strategy for building more complex fused ring systems.

The benzofuran nucleus of this compound is an excellent platform for constructing fused heterocyclic systems. core.ac.ukairo.co.in By introducing appropriate functional groups onto the benzofuran core, chemists can perform intramolecular cyclization reactions to create polycyclic structures.

For instance, functionalizing the C-3 position can lead to precursors for annulation reactions. Benzofuran-derived azadienes, for example, have been utilized as synthons in [4+2] cycloaddition reactions to build complex benzofuran-fused nitrogen heterocycles, such as benzofuro[3,2-b]quinolines. researchgate.net The inherent structure of this compound provides a stable and modifiable base for these advanced synthetic strategies.

In modern drug discovery and materials science, the generation of compound libraries through combinatorial chemistry is a crucial strategy. nih.govnih.govbohrium.com this compound is an ideal starting scaffold for such libraries due to its multiple points of diversification.

A combinatorial library can be designed by systematically modifying different parts of the molecule:

The C-5 Chloro Group: Can be substituted via nucleophilic aromatic substitution or used as a handle in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or amino groups.

The C-2 Ethyl Group: Can be oxidized to a ketone, which can then be derivatized with various amines to form imines or enamines, or used in reactions like the Wittig reaction.

The C-3 Position: Can undergo electrophilic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) to introduce another point for diversification.

Other Aromatic Positions (C-4, C-6, C-7): Can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

This multi-pronged approach allows for the rapid synthesis of a large and diverse set of related molecules, which can then be screened for desired properties.

Table 3: Hypothetical Compound Library Design from this compound

| Scaffold Position | R¹ Group (Modification at C-5) | R² Group (Modification at C-2) | R³ Group (Modification at C-3) |

|---|---|---|---|

| Example 1 | Phenyl (from Suzuki coupling) | Acetyl (from oxidation) | Formyl (from Vilsmeier-Haack) |

| Example 2 | Morpholinyl (from Buchwald-Hartwig) | Ethyl (unmodified) | Bromo (from bromination) |

| Example 3 | Cyano (from Rosenmund–von Braun) | 1-Hydroxyethyl (from reduction) | Nitro (from nitration) |

| Example 4 | Methoxy (from nucleophilic substitution) | Carboxy (from oxidation) | Iodo (from iodination) |

Theoretical and Computational Studies on 5 Chloro 2 Ethylbenzofuran and Halogenated Benzofurans

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For halogenated benzofurans, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model their geometric and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Applications to Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary computational tool for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. researchgate.netphyschemres.org It is extensively used to predict the ground-state geometry, electronic properties, and vibrational frequencies of these molecules.

Geometry optimization using DFT, often with hybrid functionals like B3LYP and basis sets such as 6-31+G(d,p) or 6-311+G(d,p), allows for the determination of stable molecular conformations. researchgate.netresearchgate.net For instance, calculations on 2-phenylbenzofuran (B156813) have shown that the molecule adopts a pseudo-planar geometry, with the dihedral angle between the benzofuran and phenyl rings being close to zero. physchemres.org Such studies confirm that DFT methods can produce geometric parameters that are in good agreement with experimental data. physchemres.org

DFT is also crucial for analyzing the electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the molecule. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For example, in studies of potential anti-Covid-19 agents, FMO analysis revealed that compounds with lower energy gaps were more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another DFT-based technique that visualizes the charge distribution on the molecule's surface. nih.govnih.gov MEP maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other reagents or biological targets. nih.gov In halogenated benzofurans, the halogen atom often creates an electrophilic region, known as a sigma-hole, which is key to forming halogen bonds. nih.govnih.gov

| Property | Method | Basis Set | Finding | Reference |

| Geometry Optimization | DFT (B3LYP) | 6-311+G(d,p) | Provides optimized bond lengths and angles for benzofuran derivatives in both gas and aqueous phases. | researchgate.netresearchgate.net |

| Electronic Properties | DFT (GGA-PBE) | 6-31G(d,p) | Calculation of HOMO-LUMO gap, global reactivity descriptors, and nonlinear optical properties. | physchemres.org |

| Charge Distribution | Natural Bond Orbital (NBO) | B3LYP/6-311+G(d,p) | Analysis of atomic charges; oxygen atoms typically show a strong negative charge, indicating nucleophilicity. | researchgate.netresearchgate.net |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. | nih.govnih.gov |

Ab Initio Methods in Halogenated Benzofuran Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), are derived directly from quantum mechanical principles without empirical parameterization. researchgate.netresearchgate.net These methods are often used to benchmark DFT results or for systems where DFT may be less reliable.

In the study of halogenated compounds, ab initio calculations are particularly valuable for accurately describing non-covalent interactions like hydrogen and halogen bonds. nih.gov A comprehensive study on halogenated nucleic acid base pairs utilized computations at the RI-MP2/def2-TZVP level of theory to characterize these interactions. nih.gov Such high-level calculations can precisely determine the geometry and binding energies of complexes, revealing how halogenation can enhance the stability of molecular pairings. nih.govmdpi.com The incorporation of a halogen atom can expand the non-covalent interaction toolbox beyond traditional hydrogen bonds by introducing halogen bonds (HalB). nih.gov

Mechanistic Probing Through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including the synthesis of benzofurans. It allows for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states.

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these transient structures.

For instance, in the synthesis of a cyclopenta[b]benzofuran, the reaction mechanism was examined using the M06/6-31+G** level of theory. comporgchem.com This analysis identified the transition state for a 4π-electron conrotatory electrocyclization and calculated a modest free energy barrier of 14.5 kcal/mol, providing a quantitative measure of the reaction's feasibility. comporgchem.com

Similarly, in an acid-catalyzed cyclization to form a benzofuran core, quantum mechanics was used to analyze the reaction energy profiles. wuxiapptec.com Calculations showed a difference in activation energy of 0.94 kcal/mol between two competing pathways. Based on the Arrhenius equation, this energy difference was used to predict a product ratio of approximately 1:3.44, which was consistent with the experimentally observed 1:5 ratio, demonstrating the predictive power of computational energetics. wuxiapptec.com

| Reaction | Computational Method | Key Finding | Predicted Outcome | Reference |

| Cyclopenta[b]benzofuran formation | M06/6-31+G** | Identified a conrotatory 4πe– electrocyclization TS. | A free energy barrier of 14.5 kcal/mol. | comporgchem.com |

| Acid-catalyzed benzofuran cyclization | Quantum Mechanics (unspecified) | Calculated a 0.94 kcal/mol difference in activation energy between two pathways. | Product ratio of ~1:3.44, consistent with the experimental 1:5 ratio. | wuxiapptec.com |

Reaction Pathway Elucidation and Validation of Experimental Mechanisms

Computational studies are frequently used to elucidate complex reaction pathways and to validate or challenge proposed experimental mechanisms. By modeling each step of a proposed mechanism, researchers can determine the most energetically favorable route.

In the synthesis of benzofurans, various catalytic cycles and reaction cascades have been proposed. acs.orgnih.gov For example, the mechanism for a copper-catalyzed synthesis of trifluoroethyl-substituted benzofurans was presumed to proceed through the coupling of a base-generated intermediate with a copper acetylide. acs.org Computational modeling can validate such proposals by calculating the energies of the proposed intermediates and transition states, confirming the plausibility of the pathway.

In another study on acid-catalyzed benzofuran synthesis, initial quantum mechanical analyses based on the starting material incorrectly predicted the major regioisomer. wuxiapptec.com A deeper mechanistic analysis revealed that the reaction proceeds through an oxonium ion intermediate. By analyzing the properties of this key intermediate instead of the initial reactant, the computational model correctly predicted the experimental outcome, highlighting the importance of accurately identifying the crucial steps in the reaction pathway. wuxiapptec.com

Computational Approaches for Molecular Interactions

The biological activity and material properties of halogenated benzofurans are governed by their interactions with other molecules. Computational methods provide a molecular-level understanding of these non-covalent interactions. The addition of halogens like chlorine or bromine can significantly increase anticancer activity, likely due to the formation of "halogen bonds," which improve binding affinity with biological targets. nih.gov

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in molecular crystals. researchgate.netresearchgate.net This method partitions crystal space into regions associated with each molecule, and the analysis of contacts on the Hirshfeld surface reveals the nature and frequency of different intermolecular interactions, such as hydrogen bonds and halogen bonds. Studies have used this to confirm stronger intermolecular interactions in different media. researchgate.netresearchgate.net

The Quantum Theory of "Atoms in Molecules" (QTAIM) and the Non-Covalent Interactions (NCI) plot are other powerful tools. nih.gov QTAIM analyzes the electron density topology to define atoms and the bonds between them, including non-covalent bonds. NCI plots visually represent weak interactions in real space, distinguishing between stabilizing hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. mdpi.com These methods have been instrumental in characterizing the interplay of hydrogen and halogen bonds in complexes involving halogenated molecules, providing a detailed picture of the forces driving molecular recognition. nih.gov

Molecular Docking Studies for Binding Site Characterization (Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-ethylbenzofuran and related halogenated benzofurans, molecular docking studies are instrumental in characterizing their interactions within the binding sites of various protein targets. These studies provide insights into the chemical interactions that govern the binding affinity and specificity of these compounds.

The inclusion of a halogen atom, such as chlorine, in the benzofuran scaffold has been shown to significantly influence binding affinity. nih.gov This is largely attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on the protein. nih.gov For this compound, the chlorine atom at the 5-position can act as a halogen bond donor, interacting with nucleophilic residues like backbone carbonyls or the side chains of serine, threonine, or tyrosine in a protein's active site.

Several studies on halogenated benzofurans have highlighted the importance of the halogen's position for biological activity. nih.gov For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the chlorine atom was found to form a halogen bond with a key amino acid residue at the gate of the binding site. The hydrophobic and electron-donating nature of halogens can also enhance the cytotoxic properties of benzofuran derivatives. nih.gov

Molecular docking simulations of various benzofuran derivatives have demonstrated favorable binding energies and interactions with their target proteins. researchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated compounds, halogen bonds. For example, docking studies of benzofuran derivatives with targets like dihydrofolate reductase (DHFR) have shown good interactions through hydrogen bonding and hydrophobic interactions.

The table below summarizes findings from molecular docking studies on various benzofuran derivatives, illustrating the types of interactions that could be anticipated for this compound.

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Halogenated Benzofurans | Various Cancer Targets | Halogen bonds, hydrophobic interactions | nih.gov |

| Benzofuran-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Halogen bonds from 5-chloro group | nih.gov |

| Benzofuran-triazole hybrids | Dihydrofolate Reductase (DHFR) | Hydrogen bonding, hydrophobic interactions | |

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | π–π stacking, π–anion, hydrogen bonds | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide valuable insights into its conformational flexibility and the stability of its interactions with a biological target.

The ethyl group at the 2-position of the benzofuran ring introduces a degree of conformational freedom. While the benzofuran ring system itself is largely planar, the ethyl group can rotate around the single bond connecting it to the ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This information is critical because the specific conformation of the molecule upon binding to a protein can significantly impact the strength and nature of the interaction.

Furthermore, MD simulations are often used to refine and validate the results of molecular docking studies. While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose over a period of time, typically nanoseconds to microseconds. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can determine if the initial docked conformation is maintained or if the ligand undergoes significant conformational changes or even dissociates from the binding site. mdpi.com

For example, in a study of 2-arylbenzofuran derivatives as butyrylcholinesterase inhibitors, molecular dynamics simulations were conducted to evaluate the stability of the enzyme-inhibitor complex. mdpi.com The simulations showed that the complex reached a steady state, and the binding free energy was calculated to quantify the strength of the interaction. mdpi.com Such analyses provide a more realistic and dynamic picture of the binding event than docking alone.

The conformational analysis of this compound through MD simulations would involve:

Exploring Rotational Isomers: Characterizing the different spatial arrangements of the 2-ethyl group relative to the benzofuran ring.

Assessing Complex Stability: Evaluating the stability of the docked pose of this compound within a protein's active site over time.

Calculating Binding Free Energies: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to obtain a more accurate estimation of the binding affinity.

These simulations are crucial for a comprehensive understanding of how this compound behaves at a molecular level and how its conformational preferences influence its biological activity.

Derivation of Structure-Reactivity Relationships from Computational Models

Structure-reactivity relationships, often studied through Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Computational models are essential for deriving these relationships for this compound and other halogenated benzofurans. These models help to identify the key structural features that determine the compound's efficacy and can guide the design of new, more potent derivatives. nih.gov

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. nih.govresearchgate.net For this compound, the key substituents are the chlorine atom at the 5-position and the ethyl group at the 2-position.

Influence of the 5-Chloro Substituent:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can alter the electron density distribution across the benzofuran ring system. This can affect the molecule's ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding.

Halogen Bonding: As mentioned previously, the chlorine atom can form halogen bonds, which can significantly enhance binding affinity to a target protein. nih.gov

Hydrophobicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution.

Influence of the 2-Ethyl Substituent:

Steric Effects: The size and shape of the ethyl group can influence how the molecule fits into a binding pocket. A bulkier group at the 2-position might interfere with optimal binding, while a smaller group might not provide sufficient hydrophobic interactions. jst.go.jp

Hydrophobicity: The ethyl group is hydrophobic and can contribute to favorable interactions with nonpolar regions of a binding site.

Conformational Flexibility: The ethyl group introduces conformational flexibility, which can allow the molecule to adopt an optimal geometry for binding.

QSAR studies on benzofuran derivatives have successfully developed models that correlate various physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological activity. nih.goveurjchem.com For example, a 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors that govern their pharmacological properties. nih.gov

The table below summarizes the general influence of different types of substituents on the activity of benzofuran derivatives, as derived from various SAR and QSAR studies.

| Substituent Position | Type of Substituent | General Influence on Activity | Reference |

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity | nih.gov |

| C-2 | Alkyl groups (e.g., methyl) | Can be less active than smaller or more functionalized groups | jst.go.jp |

| C-5 | Halogens (e.g., chlorine) | Can enhance activity through halogen bonding and increased lipophilicity | nih.govjst.go.jp |

| Benzene (B151609) Ring | Electron-withdrawing groups | Can modulate electronic properties and binding interactions | nih.gov |

| Benzene Ring | Electron-donating groups | Can influence reactivity and binding | nih.gov |

By applying these principles and using computational models to calculate relevant molecular descriptors for this compound, it is possible to predict its potential biological activity and understand the structural basis for its reactivity. These models are invaluable tools in the rational design of new and improved benzofuran-based therapeutic agents.

Future Research Directions and Emerging Methodologies in 5 Chloro 2 Ethylbenzofuran Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for heterocyclic compounds. For 5-Chloro-2-ethylbenzofuran, future research will prioritize the development of methodologies that minimize environmental impact. This involves the use of eco-friendly solvents, recyclable catalysts, and processes with high atom economy.

Key areas of development include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A shift towards greener alternatives, such as bio-derived solvents like 2-MeTHF (2-methyltetrahydrofuran), is a promising direction. For instance, a heterogeneous copper(I)-catalyzed domino C-C/C-O coupling process for assembling 2,3-disubstituted benzofurans has been successfully demonstrated in 2-MeTHF rsc.org.

Catalyst-Free Synthesis: Eliminating the need for metal catalysts represents a significant step towards sustainability. Catalyst-free methods, such as those involving successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides, offer a potential route for constructing the benzofuran (B130515) core under milder conditions nih.gov.

Energy-Efficient Methods: The use of microwave irradiation and sonication can often reduce reaction times, lower energy consumption, and improve yields compared to conventional heating. Microwave-assisted one-pot, three-component synthesis under Sonogashira conditions has been shown to be an efficient method for producing multisubstituted benzofurans nih.gov.

Table 1: Comparison of Solvents for Benzofuran Synthesis

| Solvent | Type | Green Chemistry Considerations | Reference |

|---|---|---|---|

| Benzene (B151609)/Toluene | Aromatic Hydrocarbon | Volatile, toxic, not environmentally benign. | scielo.br |

| Dichloromethane | Chlorinated Solvent | Potential carcinogen, environmental persistence. | scielo.br |

| Acetonitrile | Nitrile | "Greener" than chlorinated or aromatic solvents, offers a good balance between reaction conversion and selectivity. scielo.br | scielo.br |

| 2-MeTHF | Bio-derived Ether | Derived from renewable resources, considered a green solvent. rsc.org | rsc.org |

| Deep Eutectic Solvents (DES) | Ionic Liquid Analog | Eco-friendly, can act as both solvent and catalyst. acs.org | acs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules like this compound. Research is focused on discovering new catalysts that offer higher yields, better functional group tolerance, and improved control over regioselectivity and stereoselectivity.

Transition-Metal Catalysis: Palladium, copper, rhodium, and gold remain central to benzofuran synthesis. nih.govacs.org

Palladium: Palladium-catalyzed methods, such as the Sonogashira coupling followed by intramolecular cyclization, are widely used. nih.govacs.org Innovations include palladium-promoted reactions between coumarins and imidazo[1,2-a]pyridines. acs.org

Copper: Copper-based catalysts are economically attractive and have been used in various one-pot syntheses. nih.govacs.org A notable development is the use of a recyclable, SBA-15-anchored N-heterocyclic carbene (NHC)-copper(I) complex, which demonstrates high efficiency and can be reused multiple times without significant loss of activity. rsc.org

Rhodium and Gold/Silver: Bimetallic systems and relay catalysis using metals like rhodium are being explored to achieve unique chemical transformations and generate diverse benzofuran skeletons. nih.govacs.org

Acid/Base Catalysis: Simpler catalytic systems are also being refined. Brønsted acids like acetic acid and Lewis acids such as boron trifluoride diethyl etherate can promote domino reactions to efficiently yield benzofuran derivatives. nih.gov Base-catalyzed approaches, utilizing reagents like potassium tert-butoxide or DBU (1,8-diazabicyclo(5.4.0)undec-7-ene), provide transition-metal-free alternatives for intramolecular cyclization. nih.gov

Table 2: Overview of Catalytic Systems for Benzofuran Synthesis

| Catalyst Type | Metal/Reagent Example | Key Features | Reference |

|---|---|---|---|

| Palladium-Based | Pd(OAc)₂, (PPh₃)PdCl₂ | High efficiency in cross-coupling and cyclization reactions. nih.govacs.org | nih.govacs.org |

| Copper-Based | CuI, CuBr, CuCl | Cost-effective, useful in one-pot multicomponent reactions. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Rhodium-Based | Rhodium complexes | Enables relay catalysis for chemodivergent synthesis. nih.govacs.org | nih.govacs.org |

| Gold/Silver-Based | Ph₃PAuCl/AgNTf₂ | Bimetallic systems utilizing carbophilic (π) acidity. acs.org | acs.org |

| Lewis Acid | Boron trifluoride diethyl etherate | Promotes Domino reactions and intramolecular cyclization. nih.gov | nih.gov |

| Base-Catalyzed | Potassium tert-butoxide, DBU | Transition-metal-free synthesis via intramolecular cyclization. nih.gov | nih.gov |

Advanced Derivatization Strategies for Architecturally Complex Molecules

This compound serves as a valuable scaffold for the synthesis of more complex, biologically active molecules. Future research will focus on developing sophisticated derivatization techniques to modify the core structure with high precision. This allows for the creation of new chemical entities with potentially enhanced properties.

Strategies for advanced derivatization include:

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound core with other pharmacologically relevant heterocycles (e.g., piperazine, piperidine) is a key strategy. nih.govnih.gov This approach aims to develop compounds that can interact with multiple biological targets, such as dual PI3K/VEGFR-2 inhibitors for cancer therapy. nih.govnih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzofuran ring is a powerful tool for adding complexity in a step-economical manner. This avoids the need for pre-functionalized starting materials and allows for the introduction of new substituents at various positions.

Multi-component Reactions: Designing novel multi-component reactions that incorporate the benzofuran scaffold can rapidly generate libraries of complex derivatives. These one-pot procedures are highly efficient for drug discovery and materials science applications.

Integration of Computational Design and Artificial Intelligence in Synthetic Planning and Optimization

The synergy between digital technology and synthetic chemistry is set to revolutionize how molecules like this compound are designed and synthesized. Computational modeling and artificial intelligence (AI) offer powerful tools for predicting reaction outcomes, planning efficient synthetic routes, and optimizing reaction conditions.

Computational Modeling: Quantum mechanics (QM) analyses can provide deep mechanistic insights into reaction pathways. wuxiapptec.com For instance, molecular orbital analysis can be used to predict the regioselectivity of acid-catalyzed cyclization reactions that form the benzofuran core, helping chemists choose conditions that favor the desired product. wuxiapptec.com Molecular docking studies are also used to computationally screen and design benzofuran derivatives by predicting their binding affinity to biological targets. nih.govnih.gov

AI in Retrosynthesis: AI and machine learning algorithms are being developed to perform retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. cas.orgnih.gov These tools can analyze vast reaction databases to propose diverse and novel synthetic routes that a human chemist might overlook. cas.org However, the accuracy of these AI planners is highly dependent on the quality and diversity of the training data. cas.orggwern.net

Reaction Optimization: Bayesian optimization has emerged as an efficient strategy for optimizing reaction conditions. youtube.com This machine learning approach can intelligently explore a wide range of parameters (e.g., temperature, concentration, catalyst loading) to quickly identify the optimal conditions for maximizing yield and minimizing byproducts, a process that is often time-consuming and resource-intensive when done manually. youtube.com

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-ethylbenzofuran, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted benzaldehydes with chloroacetone derivatives. For example, 5-chloro-2-acetylbenzofuran is synthesized by refluxing 5-chlorosalicylaldehyde with chloroacetone and anhydrous potassium carbonate in acetone for 12 hours, yielding a 75% purified product after recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., dry acetone), catalyst loading (K₂CO₃), and reaction time. Monitoring via TLC and using column chromatography for purification improves yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and alkyl groups (e.g., CH₃ at δ 2.6 ppm) .

- IR Spectroscopy : Detects functional groups like C=O (1666 cm⁻¹) and C-Cl (790 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight via parent ion peaks (e.g., m/z 194 for 5-chloro-2-acetylbenzofuran) .

- X-ray Diffraction : Resolves crystal packing and bond angles, as seen in sulfoxide derivatives of benzofurans .

Q. How is the antimicrobial activity of this compound derivatives assessed?

Antimicrobial assays involve testing against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using disk diffusion or microdilution methods. Minimum inhibitory concentration (MIC) values are determined, and docking studies (e.g., with bacterial DNA gyrase) can rationalize activity .

Advanced Research Questions

Q. How do reaction mechanisms differ for sulfoxidation in this compound derivatives?

Sulfoxidation of methylsulfanyl groups (e.g., in 5-chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran) uses 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The reaction proceeds via electrophilic oxidation, with stereochemical outcomes analyzed through X-ray crystallography. Refinement of H-atom positions using riding models ensures accurate stereochemical assignments .

Q. What strategies resolve contradictions in pharmacological data for benzofuran analogs?

Discrepancies in activity (e.g., varying IC₅₀ values) require:

- Replicating assays under standardized conditions (pH, solvent).

- Cross-validating results with computational models (e.g., molecular docking against protein targets like serotonin receptors) .

- Analyzing substituent effects (e.g., electron-withdrawing groups enhancing binding affinity) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. For example, dual-target docking studies on benzofuran analogs assess binding to both bacterial enzymes (e.g., dihydrofolate reductase) and mammalian receptors (e.g., dopamine transporters). Parameters like binding energy (ΔG) and hydrogen-bonding patterns are prioritized .

Q. What analytical methods ensure purity in complex reaction mixtures?

- HPLC : Separates isomers using C18 columns and acetonitrile/water gradients.

- GC-MS : Detects volatile byproducts (e.g., unreacted chloroacetone).

- Melting Point Analysis : Validates crystallinity (e.g., 83–85°C for 5-chloro-2-acetylbenzofuran) .

Q. How are solubility challenges addressed for hydrophobic benzofuran derivatives?

- Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin inclusion complexes.

- Derivatization : Introduce polar groups (e.g., carboxylic acids via oxidation of ethyl substituents) .

Methodological Notes

- Synthetic Reproducibility : Always confirm anhydrous conditions for cyclization reactions to avoid side products like hydrolyzed aldehydes .

- Crystallography : For X-ray studies, slow evaporation of tetrahydrofuran solutions yields diffraction-quality crystals .

- Docking Validation : Compare computational results with experimental SAR (structure-activity relationship) data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.